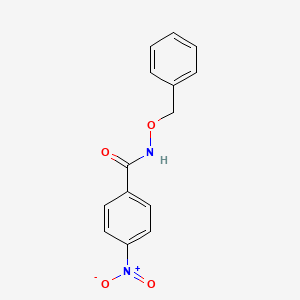![molecular formula C18H21N3O5S B10941325 N-[4-(morpholin-4-ylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B10941325.png)
N-[4-(morpholin-4-ylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-[4-(MORPHOLINOSULFONYL)PHENYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a morpholinosulfonyl group attached to a phenyl ring, which is further connected to a tetrahydrobenzisoxazole carboxamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of N3-[4-(MORPHOLINOSULFONYL)PHENYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Benzisoxazole Core: The benzisoxazole core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group is introduced via a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.
Coupling with the Phenyl Ring: The phenyl ring is coupled to the benzisoxazole core through a suitable coupling reaction, such as a Suzuki-Miyaura coupling.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using appropriate reagents and conditions.
Industrial production methods for this compound may involve optimization of these synthetic steps to achieve higher yields and purity.
Chemical Reactions Analysis
N~3~-[4-(MORPHOLINOSULFONYL)PHENYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinosulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzisoxazole core or the carboxamide group, resulting in the formation of reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling catalysts (e.g., palladium catalysts).
Scientific Research Applications
N~3~-[4-(MORPHOLINOSULFONYL)PHENYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds with industrial applications.
Mechanism of Action
The mechanism of action of N3-[4-(MORPHOLINOSULFONYL)PHENYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides and DNA. By inhibiting DHFR, the compound can disrupt cellular processes and exhibit antimicrobial or anticancer effects. Additionally, the compound may interact with other molecular targets, such as receptors or proteins, to exert its biological effects.
Comparison with Similar Compounds
N~3~-[4-(MORPHOLINOSULFONYL)PHENYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(4-(Morpholinosulfonyl)phenyl)acetamide: This compound shares the morpholinosulfonyl group but has a simpler acetamide structure.
4-(Morpholinosulfonyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide: This compound has a similar morpholinosulfonyl group but a different core structure.
3-Fluoro-N-(4-(morpholinosulfonyl)phenyl)benzamide: This compound includes a fluorine substituent on the phenyl ring, which can alter its chemical and biological properties.
The uniqueness of N3-[4-(MORPHOLINOSULFONYL)PHENYL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H21N3O5S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C18H21N3O5S/c22-18(17-15-3-1-2-4-16(15)26-20-17)19-13-5-7-14(8-6-13)27(23,24)21-9-11-25-12-10-21/h5-8H,1-4,9-12H2,(H,19,22) |
InChI Key |
KJPWGQYCGFUIRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10941246.png)
![6-cyclopropyl-1-methyl-N-[3-(1H-pyrazol-1-yl)pentyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941247.png)
![N-(3-chloro-2-methylphenyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10941258.png)
![2,4-dichloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-5-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B10941260.png)
![5-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10941266.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10941269.png)
![N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-methylbenzamide](/img/structure/B10941272.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(pentafluorophenyl)acetamide](/img/structure/B10941274.png)
![2-{5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10941276.png)

![azepan-1-yl{1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}methanone](/img/structure/B10941292.png)
![9-ethyl-8-methyl-2-[(3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10941303.png)
![4-{[(4-chlorophenyl)carbonyl]amino}-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B10941304.png)
![(3aR,7aS)-2-[3-(2,5-dimethylphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10941315.png)
